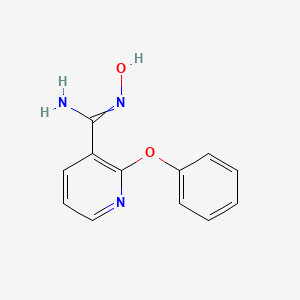

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

Beschreibung

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ^1H | 6.8–7.5 (multiplet) | Phenoxy aromatic protons |

| ^1H | 7.0–8.5 (multiplet) | Pyridine ring protons |

| ^1H | 8.5–9.5 (broad) | NH and OH groups |

| ^13C | ~110–160 | Aromatic carbons |

| ^13C | ~160–170 | C=N (amidoxime) |

Data for analogous compounds (e.g., 2-phenoxynicotinimidamide) show pyridine C-3 carbon at ~145 ppm.

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3200–3400 | N–H/O–H stretches |

| 1650–1670 | C=N (amidoxime) |

| 1240–1260 | C–O–C (phenoxy) |

| 1580–1600 | Aromatic C=C |

Similar amidoximes exhibit strong NH/OH bands at ~3300 cm⁻¹ and C=N stretches at ~1656 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λ_max : ~260–280 nm (π→π* transitions in aromatic systems).

- Substituent effects: The phenoxy group may cause a bathochromic shift compared to unsubstituted pyridine.

Mass Spectrometry (MS)

- Molecular Ion : m/z 229.085 (M⁺).

- Fragmentation : Loss of hydroxylamine (NH2OH, m/z 33) and phenoxy group (C6H5O, m/z 93).

Tables

Table 1. Key spectroscopic assignments for N'-Hydroxy-2-phenoxypyridine-3-carboximidamide.

| Technique | Key Peaks | Assignment |

|---|---|---|

| ^1H NMR | 7.2–8.3 ppm | Pyridine/phenoxy protons |

| IR | 1656 cm⁻¹ | C=N stretch |

| MS | m/z 229 | Molecular ion |

Table 2. Comparative molecular weights of related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target | C12H11N3O2 | 229.23 |

| Analog | C12H11N3O | 213.24 |

| Derivative | C13H10F3N3O2 | 297.23 |

Eigenschaften

IUPAC Name |

N'-hydroxy-2-phenoxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVSUHTZMHNPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phenoxypyridine Core Synthesis

Phenoxypyridine derivatives are commonly synthesized by nucleophilic substitution of halogenated pyridines with phenol or phenolate ions under basic conditions. For example, potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or 1,2-dimethoxyethane) under reflux facilitates the substitution of a 2-halopyridine with phenol to yield 2-phenoxypyridine intermediates.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenated pyridine + Phenol | K2CO3, reflux in 1,2-dimethoxyethane | High yield, mild conditions |

This method is supported by analogous procedures such as the preparation of cyclopropyl-substituted phenoxypyridines using potassium carbonate in 1,2-dimethoxyethane under reflux, yielding 75% of the product.

Introduction of Carboximidamide Group at 3-Position

The carboximidamide group can be introduced by converting a nitrile or ester precursor at the 3-position into the amidine via reaction with hydroxylamine or amidine hydrochloride salts.

For example, amidoximes can be synthesized by the reaction of nitriles with hydroxylamine hydrochloride under basic conditions, often in methanol or aqueous media, followed by purification.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrile + NH2OH·HCl + base (KOH) | MeOH, ice bath, stirring 30 min to 24 h | 85-98% | High purity amidoxime obtained |

Hydroxylation of Carboximidamide to N'-Hydroxyamidine

Hydroxylation of the amidine nitrogen to form the N'-hydroxyamidine is typically achieved by treatment with hydroxylamine derivatives or by oxidative methods.

A representative method involves stirring amidoximes with KOH in methanol at low temperature, followed by controlled warming to room temperature to yield the N'-hydroxycarboximidamide.

Exemplary Preparation Protocol (Inferred from Related Compounds)

Data Table Summarizing Key Reaction Conditions and Yields

| Compound/Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phenoxypyridine core formation | 2-chloropyridine + phenol + K2CO3 | 1,2-dimethoxyethane | Reflux | 3 h | 75 | Nucleophilic aromatic substitution |

| Amidoxime formation | Hydroxylamine hydrochloride + KOH | Methanol | 0°C to RT | 30 min - 24 h | 85-98 | Conversion of nitrile to amidoxime |

| Hydroxylation to N'-hydroxyamidine | KOH + amidoxime | Methanol | Ice bath to RT | 30 min - 1 h | High | Formation of N'-hydroxy functionality |

Research Findings and Notes

- The use of potassium carbonate as a base in aprotic solvents for phenoxypyridine synthesis is well-documented and provides good yields under reflux conditions.

- Hydroxylamine hydrochloride in the presence of a base such as KOH efficiently converts nitriles to amidoximes, which are key intermediates for carboximidamide derivatives.

- Hydroxylation of amidines to N'-hydroxyamidines is achieved under mild basic conditions, often in methanol, with temperature control to optimize yield and purity.

- Environmental considerations favor methods that minimize organic waste and avoid harsh nitration or oxidation reagents.

- Direct patent literature on N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is limited; however, synthetic strategies for closely related pyridine carboximidamides and phenoxypyridines provide a reliable basis for its preparation.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of N’-hydroxy-2-phenoxypyridine-3-carboxylic acid.

Reduction: Formation of N’-hydroxy-2-phenoxypyridine-3-carboxamide.

Substitution: Formation of substituted phenoxypyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Reaction with hydroxylamine | DCC | Controlled temperature |

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous solvent |

Antimicrobial Activity

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacteria and fungi, indicating potential use as an antimicrobial agent in pharmaceuticals. The mechanism involves disruption of microbial cell membranes and interference with essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer drug.

Case Study: Cancer Cell Line Studies

In vitro studies on human cancer cell lines have shown that N'-Hydroxy-2-phenoxypyridine-3-carboximidamide induces apoptosis via caspase pathway activation. These findings were published in Cancer Research, highlighting its potential role as an adjunct therapy in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against neurotoxic enzymes like botulinum neurotoxin A (BoNT/A). It has shown inhibitory activity with IC50 values in the low micromolar range, suggesting its utility in treating neurotoxic conditions .

Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N'-Hydroxy-4-phenoxypyridine-3-carboximidamide | Different position of phenoxy group | Varies in potency |

| N'-Hydroxy-6-phenoxypyridine-3-carboximidamide | Additional methyl or halogen substitutions | Enhanced antibacterial properties |

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N'-Hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

- Molecular Formula : C₁₁H₁₆N₄O

- Molecular Weight : 220.28 g/mol

- Key Features: Replaces the phenoxy group with a piperidin-1-yl substituent, introducing a basic aliphatic amine. This substitution likely enhances solubility in polar solvents compared to the phenoxy analog.

2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide

- Molecular Formula : C₁₂H₉BrClN₃O₂

- Molecular Weight : 342.58 g/mol

- Key Features: Incorporates bromo and chloro substituents on the phenoxy ring, significantly increasing molecular weight and steric bulk. The electron-withdrawing halogens may reduce nucleophilicity at the pyridine nitrogen but enhance electrophilic reactivity at the amidine group. This derivative is supplied by UkrOrgSynthesis Ltd., indicating specialized applications in halogenated intermediates .

Amidoxime Derivatives

3-Methylpyridine-2-amidoxime

- Molecular Formula : C₇H₉N₃O

- Molecular Weight : 151.17 g/mol

- Key Features: Replaces the carboximidamide group with an amidoxime (-C(=NOH)NH₂) functionality. The compound (CAS: N/A) is marketed by Chongqing Chemdad Co. for use in coordination chemistry or as a ligand in catalysis .

Heterocyclic Carboximidamides with Extended Scaffolds

4,6-Dimethyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)pyrimidine-2-carboximidamide

- Molecular Formula : C₂₁H₁₈N₆

- Molecular Weight : 366.42 g/mol

- Key Features: Features a fused pyrimidine-isoquinoline scaffold with methyl substituents. This compound (CAS: N/A) is noted for its structural complexity, suggesting applications in medicinal chemistry or materials science .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The phenoxy group in N'-Hydroxy-2-phenoxypyridine-3-carboximidamide deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to unsubstituted analogs.

- Halogen Substituents: Bromo and chloro groups in 2-(2-bromo-4-chlorophenoxy)-N'-hydroxy-3-carboximidamide (Section 2.1.2) introduce steric hindrance and polarizability, which may improve binding affinity in biological systems or stabilize intermediates in cross-coupling reactions .

Functional Group Comparisons

- Hydroxyamidine vs. Amidoxime : The hydroxyamidine group (-NH-C(=NH)-OH) in the target compound allows for tautomerism and metal chelation, similar to amidoximes. However, amidoximes (e.g., 3-Methylpyridine-2-amidoxime) exhibit stronger chelating properties due to the oxime (-N-OH) group’s higher acidity .

Biologische Aktivität

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's chemical formula is , and its structure features a hydroxyl group, a phenoxy group, and a carboximidamide functional group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that N'-Hydroxy-2-phenoxypyridine-3-carboximidamide may act as an inhibitor of various enzymes, including those involved in neurotoxicity and cancer progression. For instance, it has been studied for its effects on botulinum neurotoxin A (BoNT/A), where it demonstrated inhibitory activity against the enzyme responsible for the neurotoxic effects of this pathogen. In a recent study, compounds similar to N'-Hydroxy-2-phenoxypyridine-3-carboximidamide showed IC50 values in the low micromolar range against BoNT/A LC .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural components allow it to interact with bacterial cell membranes, potentially disrupting their integrity. In vitro studies have demonstrated effectiveness against various pathogenic strains, including resistant bacteria .

Anticancer Activity

Recent investigations into the anticancer properties of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Study 1: Neurotoxin Inhibition

In a study evaluating the efficacy of various compounds against BoNT/A, N'-Hydroxy-2-phenoxypyridine-3-carboximidamide was tested alongside other analogs. The results indicated a significant reduction in neurotoxic activity at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for neurotoxin exposure .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that N'-Hydroxy-2-phenoxypyridine-3-carboximidamide exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as an alternative treatment for resistant infections .

Study 3: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that N'-Hydroxy-2-phenoxypyridine-3-carboximidamide could reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure. These findings underscore its potential as an anticancer agent .

The biological activities of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on target enzymes, preventing substrate interaction.

- Membrane Disruption : Its hydrophobic phenoxy group allows interaction with lipid bilayers, leading to increased permeability and cell lysis in bacteria.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through modulation of key regulatory proteins involved in cell survival.

Q & A

Q. What are the optimal synthetic routes for N'-Hydroxy-2-phenoxypyridine-3-carboximidamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and pyridine-based precursors. Key steps include:

- Precursor Activation : Use coupling agents (e.g., EDCI/HOBt) to activate carboxylic acid intermediates.

- pH Control : Maintain a pH of 7–8 during imidamide formation to minimize side reactions .

- Temperature Optimization : Reactions often proceed at 60–80°C under inert atmospheres (N₂/Ar) to prevent oxidation .

Yield Improvement : - Employ high-purity starting materials (>95%, verified by HPLC) .

- Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.

Q. What spectroscopic techniques are most effective for characterizing the structure of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR for backbone assignment; focus on hydroxylamine proton signals (δ 9–11 ppm) and aromatic pyridine peaks .

- Use DMSO-d₆ as a solvent to stabilize hydrogen bonding .

- FT-IR : Confirm imidamide N–H/O–H stretches (3200–3500 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the purity of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide?

- Methodological Answer :

- Analytical Thresholds :

| Technique | Parameters | Acceptable Purity Threshold |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | ≥95% |

| LC-MS | Quadrupole MS with ESI ionization | No detectable side peaks |

- Impurity Identification : Compare retention times with synthetic byproducts (e.g., unreacted hydroxylamine) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide using X-ray diffraction?

- Methodological Answer :

- Crystallization Issues : Hydrophilic hydroxyl groups may hinder crystal formation. Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation .

- Data Collection : Optimize SHELXL refinement by:

- Applying TWIN/BASF commands for twinned crystals.

- Using high-resolution data (≤1.0 Å) to resolve disordered phenoxy groups .

- Validation : Cross-check with DFT-calculated bond lengths/angles .

Q. How do solvent effects and pH influence the stability and reactivity of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide in catalytic systems?

- Methodological Answer :

- Stability Studies :

- Aprotic solvents (e.g., DMF, THF) enhance thermal stability but may reduce solubility.

- Avoid aqueous acidic conditions (pH <5) to prevent hydrolysis of the imidamide bond .

- Reactivity Profiling : Use stopped-flow UV-Vis spectroscopy to track kinetics of metal coordination (e.g., Fe³⁺, Cu²⁺) under varying pH .

Q. What computational modeling approaches are suitable for predicting the electronic properties of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO/LUMO) for redox potential estimation .

- Molecular Dynamics : Simulate solvation effects in water/DMSO using AMBER force fields.

- Validation : Compare computed IR spectra with experimental data to refine force constants .

Q. How should contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray results) be resolved?

- Methodological Answer :

- Case Example : If NMR suggests planar geometry but X-ray shows puckered pyridine rings:

Verify sample purity (HPLC).

Re-examine NMR solvent effects (DMSO vs. CDCl₃).

Perform variable-temperature NMR to detect conformational flexibility .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.